3-(Aminooxy)-5-fluorobenzonitrile
Description
3-(Aminooxy)-5-fluorobenzonitrile (CAS: 197588-22-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FN₂O and a molar mass of 152.13 g/mol . Its structure features a benzonitrile core substituted with a fluorine atom at the 5-position and an aminooxy (-ONH₂) group at the 3-position. This unique combination of electron-withdrawing (fluorine, nitrile) and reactive (aminooxy) groups makes it valuable in synthetic chemistry, particularly for oxime ligation strategies in peptide-drug conjugate synthesis .
Properties
CAS No. |
197588-22-0 |
|---|---|
Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-aminooxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3H,10H2 |
InChI Key |
UQBROGHYJRVKML-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1ON)F)C#N |
Canonical SMILES |
C1=C(C=C(C=C1ON)F)C#N |
Synonyms |
Benzonitrile, 3-(aminooxy)-5-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(Aminooxy)-5-fluorobenzonitrile with five fluorobenzonitrile derivatives, highlighting key structural differences and applications:
Substituent Effects on Reactivity and Stability
- Aminooxy Group Sensitivity: The aminooxy group in this compound reacts readily with carbonyl groups (e.g., ketones, aldehydes), enabling bioconjugation. However, this group is highly sensitive to acetone and formaldehyde, limiting its storage conditions .
- Halogen Substituents :
- Electron-Withdrawing Groups: Nitro (3-Fluoro-5-nitrobenzonitrile): The NO₂ group enhances electrophilicity, enabling reduction to amines for further derivatization . Trifluoromethyl (3-amino-5-fluorobenzotrifluoride): The CF₃ group increases metabolic stability and lipophilicity, critical in CNS drug design .
Pharmacological and Industrial Relevance
- Peptide-Drug Conjugates: The aminooxy group in this compound is pivotal for attaching cytotoxic payloads to tumor-targeting peptides (e.g., somatostatin analogs) .
- Belzutifan Comparison : While structurally more complex, Belzutifan shares the benzonitrile core but incorporates a sulfonyl group and fused indene ring, enabling HIF-2α inhibition for metastatic cancers .
- Agrochemicals : Chloromethyl and iodo derivatives are preferred for their reactivity in pesticide synthesis .
Research Findings and Limitations
- Aminooxy Limitations: Despite its utility, this compound requires stringent handling to avoid cross-reactivity with ambient carbonyls .
- Thermal Stability: Difluoromethyl-substituted analogs (e.g., 3-(Difluoromethyl)-5-fluorobenzonitrile) exhibit superior thermal stability compared to aminooxy derivatives .
- Nitro to Amine Conversion : 3-Fluoro-5-nitrobenzonitrile serves as a precursor for amine-functionalized compounds, critical in dye and polymer industries .
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